7-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyridine derivative with a trifluoromethylating agent followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .
Scientific Research Applications
7-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective and anti-inflammatory agent.
Biological Studies: It is used in studies related to neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases, due to its ability to modulate specific molecular pathways.
Industrial Applications: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the endoplasmic reticulum stress response and apoptosis pathways, which are crucial in neuroprotection . The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and is known for its CDK2 inhibitory activity.
Triazolo[1,5-c]pyrimidine:
Uniqueness
7-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with target proteins .
Properties
Molecular Formula |
C9H10F3N3O |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
7-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H10F3N3O/c1-4-2-3-5-6(13-4)14-8(9(10,11)12)15-7(5)16/h4H,2-3H2,1H3,(H2,13,14,15,16) |
InChI Key |
HKYPGSSCGYDWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)N=C(NC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.